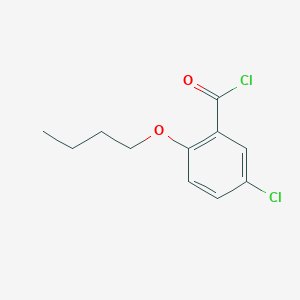

2-Butoxy-5-chlorobenzoyl chloride

Description

Significance of Acyl Chlorides as Key Synthetic Intermediates in Advanced Organic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. nbinno.com They are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. nbinno.com This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive and, therefore, extremely valuable as synthetic intermediates. fishersci.it

Their primary role in advanced organic chemistry is as powerful acylating agents. nbinno.com This reactivity allows for the efficient introduction of an acyl group (R-CO-) into a wide variety of molecules, a fundamental transformation in the synthesis of numerous organic compounds, including esters, amides, and ketones. nbinno.comfishersci.it The reactions are typically rapid and often proceed to completion, making them highly efficient from a synthetic standpoint. hud.ac.uk

The high reactivity of acyl chlorides stems from the excellent leaving group ability of the chloride ion and the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen. This makes the carbonyl carbon highly susceptible to nucleophilic attack. Common methods for their preparation involve the treatment of carboxylic acids with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it

Overview of Substituted Benzoyl Chloride Derivatives in Diverse Chemical Synthesis Contexts

Substituted benzoyl chlorides are a broad class of acyl chlorides that feature various functional groups on the benzene (B151609) ring. These substituents can significantly influence the reactivity of the acyl chloride and impart specific properties to the final products. researchgate.net The nature and position of these substituents are strategically chosen by chemists to achieve desired outcomes in their synthetic pathways.

For instance, electron-withdrawing groups can further enhance the reactivity of the acyl chloride, while electron-donating groups might slightly temper it. Moreover, the substituents themselves can be key pharmacophores or moieties that contribute to the biological activity or material properties of the target molecule.

Substituted benzoyl chlorides are instrumental in the synthesis of a wide array of commercially and scientifically important molecules:

Pharmaceuticals: They are key building blocks in the synthesis of various drugs, including local anesthetics, anti-inflammatory agents, and antihistamines. nbinno.comuogqueensmcf.com For example, 4-chlorobenzoyl chloride is used in the synthesis of the anti-inflammatory drug pinostrobin. google.com

Agrochemicals: Many insecticides, herbicides, and fungicides are synthesized using substituted benzoyl chloride intermediates. nbinno.com

Polymers and Materials Science: Specific substituted benzoyl chlorides are used to create high-performance polymers and materials with unique properties. sigmaaldrich.com

The versatility of substituted benzoyl chlorides is further highlighted by their use in a variety of named reactions, such as the Schotten-Baumann reaction for amide synthesis and the Friedel-Crafts acylation for ketone synthesis. fishersci.it

Current Research Landscape and Academic Focus on 2-Butoxy-5-chlorobenzoyl Chloride

The current research landscape for this compound indicates its use as a specialized intermediate rather than a widely studied standalone compound. Its precursor, 2-Butoxy-5-chlorobenzoic acid, is noted as a rare and unique chemical for early discovery research. nih.gov

One notable area where derivatives of this compound have been investigated is in medicinal chemistry. Specifically, derivatives of "2-butoxy-5-chlorobenzyl" have been utilized in the design and synthesis of second-generation NLRP3 inflammasome inhibitors. chemistrysteps.com The NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making its inhibitors a significant area of therapeutic research. In this context, the butoxy and chloro substituents on the benzoyl moiety are likely crucial for modulating the biological activity and pharmacokinetic properties of the final inhibitor molecules.

The primary synthetic utility of this compound lies in its reaction with nucleophiles, particularly amines, to form the corresponding amides. The formation of amides from acyl chlorides is a robust and widely employed reaction in organic synthesis. hud.ac.uk

General Reaction for Amide Formation:

In this reaction, the amine (R'NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (R-COCl). A second equivalent of the amine is typically used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

While extensive research focusing solely on this compound is not broadly documented in mainstream chemical literature, its value is inferred from its application in targeted synthetic campaigns, such as the development of potential new therapeutics. Its specific substitution pattern offers a unique chemical scaffold for chemists to explore in the creation of novel and complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-5-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBXLNZBGAILBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butoxy 5 Chlorobenzoyl Chloride and Analogous Structures

Established Synthetic Routes for Benzoyl Chloride Derivatives: A Comprehensive Review

Benzoyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and performance polymers. atamanchemicals.com Several robust methods for their preparation have been developed and are widely used in both laboratory and industrial settings.

The most prevalent and versatile method for synthesizing benzoyl chlorides is the direct chlorination of the corresponding benzoic acids. iitk.ac.in This transformation is typically achieved using inorganic acid chlorides such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). atamanchemicals.comchemistrysteps.com

The reaction with thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting benzoyl chloride. masterorganicchemistry.com This reaction can be catalyzed by N,N-dimethylformamide (DMF). commonorganicchemistry.com

Phosphorus pentachloride is also a highly effective chlorinating agent for this conversion. iitk.ac.inprepchem.com However, it produces solid phosphorus oxychloride (POCl₃) as a byproduct, which must be separated from the desired product, often through fractional distillation. atamanchemicals.com

A comparison of common chlorinating agents for carboxylic acids is presented below.

| Chlorinating Agent | Formula | Byproducts | Key Advantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. masterorganicchemistry.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly effective for a wide range of substrates. prepchem.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Reaction can often be run under milder conditions. commonorganicchemistry.com |

An alternative pathway to benzoyl chlorides involves the direct chlorination of benzaldehydes. This can be accomplished by treating the aldehyde with chlorine gas, sometimes in the presence of a catalyst or UV light to facilitate the reaction. atamanchemicals.comprepchem.comgoogle.com Another method involves the use of phosphorus pentachloride. atamanchemicals.com An early method for producing benzoyl chloride involved the chlorination of benzyl (B1604629) alcohol. sciencemadness.orggoogle.com

On an industrial scale, benzoyl chlorides are often produced from benzotrichlorides (trichloromethylarenes). atamanchemicals.comsciencemadness.org This process involves the partial and controlled hydrolysis of the benzotrichloride (B165768), typically using a limited amount of water in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). atamanchemicals.comchemcess.comsciencemadness.org This method is efficient for large-scale production, as the starting materials are readily available through the exhaustive chlorination of toluenes. wikipedia.org The reaction of benzotrichloride with benzoic acid can also yield benzoyl chloride. sciencemadness.orgchemcess.com

Targeted Synthetic Strategies for 2-Butoxy-5-chlorobenzoyl Chloride

The specific synthesis of this compound is not a single-step process and requires the careful preparation of an advanced intermediate followed by a final chlorination step.

The immediate precursor required for the synthesis of this compound is 2-Butoxy-5-chlorobenzoic acid . chemicalbook.comsigmaaldrich.combldpharm.com This carboxylic acid is typically synthesized via a Williamson ether synthesis. The process starts with a more readily available building block, 5-chlorosalicylic acid .

The phenolic hydroxyl group of 5-chlorosalicylic acid is alkylated using a suitable butylating agent, such as 1-bromobutane, in the presence of a base like potassium carbonate. This reaction is usually conducted in a polar aprotic solvent like acetone (B3395972) or DMF. The reaction introduces the butoxy group onto the aromatic ring, yielding the desired 2-Butoxy-5-chlorobenzoic acid intermediate after an appropriate workup and purification procedure.

With the precursor, 2-Butoxy-5-chlorobenzoic acid, in hand, the final transformation to the target acyl chloride is performed. For scalable synthesis, the chlorination of the carboxylic acid using thionyl chloride is a common and effective method, analogous to the general procedures described in section 2.1.1. masterorganicchemistry.comcommonorganicchemistry.com

Optimization for a scalable process focuses on several key parameters to ensure high yield, purity, and efficiency:

Reagent Ratio: A slight excess of thionyl chloride is typically used to drive the reaction to completion.

Solvent: An inert, high-boiling solvent like toluene (B28343) or xylene can be used to facilitate the reaction at elevated temperatures, though some procedures may use neat thionyl chloride. commonorganicchemistry.com

Catalysis: The addition of a catalytic amount of DMF is known to accelerate the conversion of carboxylic acids to acyl chlorides with thionyl chloride.

Temperature and Time: The reaction is often heated to reflux to ensure a reasonable reaction rate and complete conversion. Monitoring the reaction's progress is crucial for determining the optimal reaction time.

Purification: Following the reaction, the volatile components, including excess thionyl chloride and the solvent, are removed by distillation, frequently under reduced pressure. The final product, this compound, is then purified by vacuum distillation to achieve the desired level of purity. prepchem.com

A representative, two-step synthetic sequence is outlined in the table below.

| Step | Starting Material | Key Reagents | Solvent | Product |

| 1 | 5-Chlorosalicylic acid | 1-Bromobutane, Potassium Carbonate | Acetone / DMF | 2-Butoxy-5-chlorobenzoic acid |

| 2 | 2-Butoxy-5-chlorobenzoic acid | Thionyl Chloride (SOCl₂), cat. DMF | Toluene (optional) | This compound |

This targeted approach, combining a standard ether synthesis with a robust acid chlorination protocol, provides a reliable pathway for the production of this compound.

Considerations for Green Chemistry Principles in Synthesis Design

The growing emphasis on sustainable chemical manufacturing has led to the critical evaluation of synthetic routes through the lens of green chemistry. The synthesis of benzoyl chlorides, traditionally reliant on stoichiometric and sometimes hazardous reagents, is an area where the application of these principles can significantly reduce environmental impact. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes.

Atom Economy and Waste Prevention: The first principle of green chemistry is to prevent waste. This is closely linked to the concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. In the context of benzoyl chloride synthesis, the choice of chlorinating agent is critical. While thionyl chloride and oxalyl chloride are effective, they have a maximum chlorine atom efficiency of 50%, as one chloride ion is lost as HCl. researchgate.net In contrast, using phosphorus trichloride (B1173362) (PCl₃) can be more atom-efficient, as all three chlorine atoms are available for the chlorination, and the major byproduct, phosphonic acid, is non-toxic and easily separated. researchgate.net

Safer Solvents and Auxiliaries: Many organic reactions are performed in volatile organic solvents, which can be toxic and environmentally harmful. A key green chemistry goal is to minimize or replace these solvents. Some benzoylation procedures have been developed to run under solvent-free conditions, often with microwave assistance, which reduces waste and simplifies purification. wikipedia.org When a solvent is necessary, the focus shifts to using safer alternatives. For example, Cyrene™, a bio-based solvent, has been successfully used as a replacement for toxic dipolar aprotic solvents like DMF in amide synthesis from acid chlorides. taylorandfrancis.com In some related acylation reactions, aqueous buffer systems have been employed, which are environmentally benign and allow for easy product isolation via precipitation or filtration. libretexts.org

Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can carry out a single reaction many times. In the synthesis of acid chlorides, N,N-dimethylformamide (DMF) is often used as a catalyst in reactions with thionyl chloride or oxalyl chloride. wikipedia.orgtaylorandfrancis.comgoogle.com The development of solid-supported or heterogeneous catalysts represents a further advancement, as they can be easily recovered from the reaction mixture by filtration and potentially reused, minimizing waste and simplifying the purification process. google.com

Energy Efficiency: Reducing the energy requirements of chemical processes is another core principle of green chemistry. Traditional methods often require prolonged heating under reflux. google.com Microwave-assisted synthesis has emerged as a valuable tool for improving energy efficiency. By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. wikipedia.org

| Green Chemistry Principle | Approach | Example/Benefit | References |

|---|---|---|---|

| Atom Economy | Use of high-efficiency reagents | Using PCl₃, where all three Cl atoms can be incorporated into the product. | researchgate.net |

| Safer Solvents & Conditions | Solvent-free or bio-based solvents | Solvent-free reactions with microwave irradiation; use of Cyrene™ as a bio-alternative to DMF. | wikipedia.orgtaylorandfrancis.com |

| Catalysis | Use of catalysts instead of stoichiometric reagents | DMF catalysis with SOCl₂; development of recyclable, solid-supported catalysts. | wikipedia.orgtaylorandfrancis.comgoogle.com |

| Energy Efficiency | Alternative energy sources | Microwave-assisted synthesis to reduce reaction times and energy consumption. | wikipedia.org |

| Waste Prevention | Choice of reagents with benign byproducts | Reagents like SOCl₂ and (COCl)₂ produce gaseous byproducts that are easily removed. PCl₃ produces a non-toxic, solid byproduct. | libretexts.orgwikipedia.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Butoxy 5 Chlorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.comfuturelearn.com The electrophilic carbonyl carbon of 2-Butoxy-5-chlorobenzoyl chloride is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride leaving group. futurelearn.comlibretexts.org This process typically proceeds through a tetrahedral intermediate. futurelearn.comyoutube.com The reactivity of the acyl chloride is influenced by both electronic and steric factors. libretexts.org

Reactions with Nitrogen-Based Nucleophiles (e.g., Primary Amines, Amides, Thioureas)

This compound readily reacts with nitrogen-based nucleophiles to form amides and related compounds.

Primary Amines: The reaction with primary amines yields N-substituted amides. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This is a common method for the synthesis of amides. futurelearn.com The reaction is often carried out in the presence of a base to neutralize the HCl formed.

Amides: While amides are generally less nucleophilic than amines, they can react with highly reactive acyl chlorides. These reactions can lead to the formation of di-amides or other complex structures, depending on the reaction conditions. The reactivity of the amide nitrogen can be influenced by substitution. mdpi.com

Thioureas: The reaction of acyl chlorides with thiourea (B124793) leads to the formation of acylthioureas. For instance, 4-chlorobenzoyl chloride reacts with thiourea to produce 4-chlorobenzoylthiourea. uad.ac.id The reaction conditions, such as temperature and time, can be optimized to maximize the yield. uad.ac.id A study on the synthesis of 4-chlorobenzoylthiourea found that the optimal temperature was 110°C, yielding 48.79% of the product. uad.ac.id

| Nucleophile | Product Type | General Reaction Conditions |

| Primary Amines | N-Substituted Amides | Typically in the presence of a base |

| Amides | Di-amides or other complex products | Requires highly reactive acyl chlorides |

| Thioureas | Acylthioureas | Optimized temperature and time for best yield |

Reactions with Oxygen-Based Nucleophiles (e.g., Alkanols, Phenols, Hydroxylated Systems)

The reaction of this compound with oxygen-based nucleophiles results in the formation of esters.

Alkanols: Alcohols react with acyl chlorides to form esters. This reaction, known as esterification, is a fundamental transformation in organic synthesis. For example, benzoyl chloride reacts with 2-propanol to form isopropyl benzoate. libretexts.org The reaction is typically carried out in the presence of a base like pyridine (B92270) to scavenge the HCl produced.

Phenols: Phenols, being less nucleophilic than alkanols, can also react with acyl chlorides to form phenyl esters. The reactivity of the phenol (B47542) can be enhanced by converting it to its corresponding phenoxide ion.

Hydroxylated Systems: Molecules containing hydroxyl groups, such as polyols or sugars, can be acylated using this compound. This allows for the selective protection or modification of hydroxyl groups within a molecule.

| Nucleophile | Product Type | Key Considerations |

| Alkanols | Esters | Often requires a base (e.g., pyridine) |

| Phenols | Phenyl Esters | Reactivity can be increased by forming the phenoxide |

| Hydroxylated Systems | Acylated products | Useful for protection or modification of hydroxyl groups |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols react with this compound in a manner analogous to alcohols, yielding thioesters. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. These reactions are important for the synthesis of sulfur-containing organic compounds. uad.ac.id

Electrophilic Aromatic Substitution and Friedel-Crafts Acylation Chemistry

While the primary reactivity of this compound is centered on the acyl chloride group, the benzene (B151609) ring can participate in electrophilic aromatic substitution reactions. However, the butoxy and chloro substituents on the ring will direct incoming electrophiles to specific positions.

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.commasterorganicchemistry.com In this reaction, an acyl chloride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The Lewis acid activates the acyl chloride by forming an acylium ion, which then acts as the electrophile. sigmaaldrich.com This methodology can be used to synthesize various ketones. For instance, chloro-substituted benzophenone (B1666685) derivatives can be prepared via Friedel-Crafts acylation conditions. google.com The reaction is generally effective for arenes with electron-donating substituents. sigmaaldrich.com

Hydrolytic Stability and Solvolysis Mechanisms in Various Solvent Systems

The stability of this compound in the presence of solvents, particularly those containing nucleophiles like water or alcohols (solvolysis), is a critical aspect of its chemistry.

The hydrolysis of acyl chlorides to carboxylic acids is a well-known reaction. youtube.com The compound is expected to react with water, although its low solubility may affect the rate. vulcanchem.com It is noted to react violently with water and alcohols. vulcanchem.com

Kinetic Studies of Acyl Chloride Solvolysis Processes

The study of solvolysis kinetics provides insight into the reaction mechanism. For acyl chlorides, solvolysis can proceed through different mechanisms, including concerted (S_N2-like) or stepwise pathways involving a carbocation intermediate, depending on the structure of the acyl chloride and the nature of the solvent. nih.gov

Kinetic studies of the solvolysis of substituted benzyl (B1604629) chlorides have shown a wide range of rates depending on the substituents on the aromatic ring. nih.gov For example, the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride is significantly higher than that of 3,4-dinitrobenzyl chloride. nih.gov The effect of substituents on the reaction rate can be analyzed using Hammett plots, which separate resonance and polar effects. nih.gov The choice of solvent also plays a crucial role in the reaction pathway and product distribution. weebly.com

Influence of Solvent Polarity and Nucleophilic Assistance on Reaction Pathways

Detailed studies concerning the solvolysis or specific nucleophilic substitution reactions of this compound under varying solvent conditions are not available in the reviewed literature. General studies on other substituted benzoyl chlorides have shown that reaction mechanisms can range from S_N_1-like pathways in highly ionizing, non-nucleophilic solvents to S_N_2 or addition-elimination mechanisms in more nucleophilic solvents. nih.govmdpi.comnih.gov The polarity of the solvent plays a crucial role in stabilizing charged intermediates or transition states that may form during the reaction. psu.edu

For instance, research on para-substituted benzoyl chlorides has demonstrated that electron-donating groups can favor a more cationic, S_N_1-like pathway, while electron-withdrawing groups tend to favor an addition-elimination mechanism. nih.govrsc.org The butoxy group at the ortho position in this compound is an electron-donating group, which would be expected to influence the electron density at the carbonyl carbon. Simultaneously, the chloro substituent at the meta position (relative to the butoxy group) is electron-withdrawing. The interplay of these electronic effects, combined with the steric hindrance from the ortho-butoxy group, would uniquely dictate the compound's reactivity. However, without empirical data, a quantitative or even qualitative description of how solvent polarity and nucleophilic assistance specifically affect the reaction pathways of this compound cannot be accurately constructed.

Advanced Mechanistic Studies of Functionalization and Derivatization Reactions

Similarly, there is a lack of advanced mechanistic studies detailing the functionalization and derivatization reactions of this compound. While this compound is commercially available and likely used as a chemical intermediate, the specific conditions and mechanistic details of its reactions, for example in acylation reactions with amines or alcohols, are not described in depth in the available literature. chembuyersguide.com

Mechanistic investigations would typically involve techniques such as kinetic studies, isotopic labeling, computational modeling, and analysis of reaction byproducts to elucidate the precise steps of a chemical transformation. Such studies would provide insight into the transition states and intermediates involved in, for example, the formation of amides, esters, or ketones from this compound. The absence of such dedicated research for this specific molecule means that a scientifically rigorous discussion on its advanced functionalization and derivatization mechanisms cannot be provided at this time.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 2-Butoxy-5-chlorobenzoyl chloride is anticipated to reveal distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the substituted benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 8.0 ppm, due to spin-spin coupling. The butoxy group would exhibit a series of signals in the upfield region. A triplet corresponding to the terminal methyl group (CH₃) would be expected around 0.9-1.0 ppm. The two methylene (B1212753) groups (CH₂) of the butyl chain adjacent to the methyl group would likely appear as multiplets between 1.4 and 1.8 ppm. The methylene group directly attached to the oxygen atom (OCH₂) would be deshielded and is expected to resonate as a triplet further downfield, around 4.0-4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| O-CH₂- | 4.0 - 4.2 | Triplet |

| -CH₂-CH₂- | 1.4 - 1.8 | Multiplet |

| -CH₂-CH₃ | 1.4 - 1.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the benzoyl chloride group is expected to be the most deshielded, appearing significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would generate a series of signals between 110 and 160 ppm. The carbon atom bonded to the butoxy group (C-O) would be found around 155-160 ppm, while the carbon bearing the chlorine atom (C-Cl) would also be in the aromatic region. The carbons of the butoxy chain would appear in the upfield region of the spectrum. The O-CH₂ carbon would be expected around 68-75 ppm, with the other methylene carbons appearing between 10 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C(O) | 130 - 135 |

| O-CH₂ | 68 - 75 |

| -CH₂- | 30 - 35 |

| -CH₂- | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the sequence of methylene groups in the butoxy chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the butoxy chain's ¹H and ¹³C signals. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the butoxy group to the aromatic ring and the position of the chloro and benzoyl chloride substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1750-1790 cm⁻¹ due to the C=O stretching vibration of the acid chloride. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the butoxy ether linkage would likely appear as a strong band in the 1200-1250 cm⁻¹ range. Additionally, a C-Cl stretching vibration can be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Acid Chloride) | 1750 - 1790 | Strong |

| Aromatic C-H | > 3000 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-O (Ether) | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks (M⁺ and M+2⁺) with a relative intensity ratio of approximately 3:1 for the monochlorinated species and a more complex pattern for the dichlorinated molecule.

Common fragmentation pathways would likely involve the loss of the chlorine atom from the benzoyl chloride group, the cleavage of the butoxy group, and fragmentation of the butyl chain. The observation of fragment ions corresponding to the benzoyl cation and various fragments of the butoxy group would further support the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be instrumental in assessing the purity of a sample of this compound. The gas chromatogram would ideally show a single major peak, indicating the presence of a pure compound. The mass spectrum corresponding to this peak would then provide the molecular weight and fragmentation data as described above, confirming the identity of the compound. Any additional peaks in the chromatogram would signify the presence of impurities, which could then be identified by their respective mass spectra.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of compounds in complex mixtures. For a reactive species such as this compound, a common analytical strategy involves its conversion to a more stable derivative, typically the corresponding carboxylic acid, 2-Butoxy-5-chlorobenzoic acid, prior to or during the analysis. This hydrolysis mitigates the compound's reactivity, leading to improved chromatographic peak shape and reproducibility.

In a typical LC-MS analysis, a reversed-phase C18 column is employed to separate the hydrolyzed analyte from other components in the mixture. The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, usually with an acidic modifier like formic acid to enhance protonation and improve ionization efficiency.

Mass spectrometric detection, particularly with a tandem mass spectrometer (MS/MS), provides high selectivity and sensitivity. For 2-Butoxy-5-chlorobenzoic acid, electrospray ionization (ESI) in negative ion mode is often utilized, as the carboxylic acid readily forms a [M-H]⁻ ion. The precursor ion of 2-Butoxy-5-chlorobenzoic acid (m/z 227.05) can be fragmented to produce characteristic product ions, which are then used for quantification and confirmation of the analyte's identity. This technique is particularly valuable in identifying and quantifying trace-level impurities and degradation products in the sample matrix.

A similar methodology has been successfully developed for the quantification of 2,5-dichlorobenzoyl chloride (DCBC), a genotoxic impurity, where it was intentionally hydrolyzed to 2,5-dichlorobenzoic acid (DCBA) for stable and reliable detection by UHPLC-High Resolution Mass Spectrometry (HRQMS) nih.gov. This approach provides a conservative measure of the total amount of the acyl chloride and its hydrolysis product.

Table 1: Representative LC-MS/MS Parameters for the Analysis of 2-Butoxy-5-chlorobenzoic acid

| Parameter | Value |

| Chromatography System | UPLC/HPLC System |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 227.05 |

| Product Ions (m/z) | Hypothetical: 155.0 (loss of butoxy group), 127.0 (loss of butoxy and CO) |

| Collision Energy | Optimized for specific transitions |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are the cornerstone of quality control in chemical synthesis, providing robust methods for determining the purity of compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine purity assessment of this compound. As with LC-MS, the analysis is often performed on the hydrolyzed product, 2-Butoxy-5-chlorobenzoic acid, to ensure stability and obtain reliable chromatographic data.

The method typically employs a reversed-phase C18 or a similar stationary phase. An isocratic or gradient elution with a mobile phase of acetonitrile and acidified water allows for the separation of the main component from its impurities. UV detection is commonly set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically around 240-250 nm.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For accurate quantification, a reference standard of 2-Butoxy-5-chlorobenzoic acid is used to create a calibration curve. Method validation according to International Conference on Harmonisation (ICH) guidelines would include assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 2: Typical HPLC Method Parameters for Purity Assessment of 2-Butoxy-5-chlorobenzoic acid

| Parameter | Value |

| Chromatography System | HPLC with UV Detector |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it an ideal technique for high-throughput analysis and for monitoring the progress of chemical reactions in real-time. The use of sub-2 µm particles in UPLC columns results in sharper and narrower peaks, allowing for faster separations without compromising resolution.

For reaction monitoring of the synthesis of this compound, UPLC can be used to track the consumption of starting materials and the formation of the product and any by-products over time. Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed. The rapid analysis time of UPLC (typically 1-3 minutes) provides timely information for process optimization and control.

The methodology is similar to HPLC but with instrumentation capable of handling the higher pressures generated by the smaller particle size columns. The increased sensitivity of UPLC is also beneficial for detecting low-level intermediates and impurities that might not be visible with conventional HPLC. The principles of analysis of 2,5-dichlorobenzoyl chloride by UHPLC, a synonym for UPLC, have been demonstrated, showcasing the power of this technique for resolving and quantifying closely related chlorinated aromatic compounds nih.gov.

Table 3: Illustrative UPLC Parameters for Reaction Monitoring

| Parameter | Value |

| Chromatography System | UPLC with UV or MS Detector |

| Column | High Strength Silica C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B in 2 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

| Detection | UV at 245 nm or MS Scan |

| Injection Volume | 1 µL |

| Cycle Time | < 3 minutes |

Computational and Theoretical Chemistry Studies on 2 Butoxy 5 Chlorobenzoyl Chloride

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2-butoxy-5-chlorobenzoyl chloride. By simulating molecular behavior at the electronic and atomic levels, these methods offer deep insights into the compound's electronic structure, reactivity, and interactions, complementing experimental findings.

Applications of 2 Butoxy 5 Chlorobenzoyl Chloride in Synthetic Organic Chemistry

Synthesis of Novel Amide and Ester Derivatives

The most fundamental application of 2-butoxy-5-chlorobenzoyl chloride is in the formation of amide and ester linkages. The high reactivity of the acyl chloride group facilitates efficient coupling with amines and alcohols to produce the corresponding N-substituted amides and esters, respectively. This reaction is a cornerstone of organic synthesis, widely employed in the creation of pharmaceuticals and other functional molecules. researchgate.net

A notable application is in the synthesis of complex molecules intended for medicinal use. For instance, this compound has been used as a key reagent in the preparation of CCR10 receptor antagonists. In a specific synthetic step, it is reacted with an amine to form an amide bond, demonstrating its utility in elaborating complex molecular scaffolds.

Table 1: Example of Amide Synthesis using this compound

| Reactant 1 | Reactant 2 | Solvent | Product Type | Application Reference |

| This compound | A substituted biphenyl (B1667301) ethylamine | DMF | Amide | Potential CCR10 Antagonist |

This acylation reaction is fundamental for linking different molecular fragments, with the resulting amide bond providing structural rigidity and specific hydrogen bonding characteristics to the final molecule. Similarly, reaction with various alcohols would yield the corresponding esters, although specific industrial applications of these esters are less commonly documented than the amides. The general conversion of carboxylic acids to acid chlorides (using reagents like thionyl chloride or oxalyl chloride) is a standard procedure to "activate" the carboxyl group for subsequent reactions with nucleophiles like amines or alcohols. researchgate.netgoogle.com

Role as a Precursor in Heterocyclic Compound Synthesis

Benzoyl chlorides are important precursors for the synthesis of a wide array of heterocyclic compounds. While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented in readily available literature, its chemical nature makes it an ideal candidate for such transformations.

One common strategy involves the reaction of a substituted benzoyl chloride with a compound containing two nucleophilic groups, leading to a cyclization reaction. For example, benzoyl chlorides react with ortho-aminobenzamides to form 2-substituted quinazolin-4(3H)-ones. duq.edu Following this established methodology, this compound could react with an appropriate binucleophile, such as an ortho-aminophenol or ortho-aminothiophenol, to construct benzoxazine (B1645224) or benzothiazine ring systems, respectively. These heterocyclic cores are prevalent in many biologically active compounds.

Another potential route is the synthesis of oxadiazoles. Substituted benzoyl chlorides can be reacted with amidoximes at elevated temperatures to yield 1,2,4-oxadiazoles, a class of heterocycles with applications in medicinal chemistry. google.com The this compound moiety would form one of the key aryl substituents on the resulting oxadiazole ring. The synthesis of various pyrimidine-based fused heterocycles also often involves acyl chloride precursors. researchgate.net

Derivatization Strategies for the Creation of Complex Molecular Architectures

The utility of this compound extends beyond simple amide formation to its role as a versatile building block in multi-step syntheses of complex molecules. whiterose.ac.uk Its defined substitution pattern—with butoxy, chloro, and acyl chloride groups at positions 2, 5, and 1, respectively—offers a scaffold that can be methodically elaborated.

In medicinal chemistry research, fragments like the 2-butoxy-5-chlorobenzoyl group are often introduced to explore structure-activity relationships (SAR). The butoxy group can enhance lipophilicity, potentially improving membrane permeability, while the chloro substituent acts as a key interaction point or a site for further cross-coupling reactions.

A prime example of its use is in the construction of potential drug candidates where the 2-butoxy-5-chlorobenzoyl unit is attached to a larger, more complex core structure. This is seen in the synthesis of molecules designed as receptor antagonists, where the acyl chloride function serves to covalently link the substituted phenyl ring to a pharmacophore containing a nucleophilic amine. The resulting complex molecules are then evaluated for their biological activity. google.com The synthesis of such intricate structures relies on the predictable and high-yielding reactivity of the acyl chloride group.

Table 2: Role in Complex Synthesis

| Synthetic Step | Reagent | Function | Resulting Structure |

| Acylation | This compound | Introduces a substituted aryl moiety | Links molecular fragments via an amide bond |

| Potential Further Derivatization | Palladium-catalyzed cross-coupling | Replaces the chlorine atom with other functional groups | Modifies electronic and steric properties |

Utilization as a Functionalizing Agent in Polymer Science and Materials Chemistry

In polymer and materials science, acyl chlorides are employed to modify the surfaces and bulk properties of materials. Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, are susceptible to reaction with acyl chlorides. This process allows for the covalent attachment of specific chemical moieties to the polymer backbone, thereby altering its properties.

While direct, published applications of this compound in this field are sparse, its chemical properties make it a suitable candidate for such functionalization. For instance, it could be used to modify the surface of polymers like polyvinyl alcohol (PVA) or chitosan. The reaction would graft the 2-butoxy-5-chlorophenyl group onto the polymer chain via an ester or amide linkage.

This type of modification can be used to:

Increase Hydrophobicity: Attaching the lipophilic butoxy- and chloro-substituted phenyl group would render a hydrophilic polymer more hydrophobic.

Introduce a Reactive Handle: The chloro-substituent on the attached group could serve as a site for subsequent chemical reactions, allowing for further multi-step functionalization of the material.

Enhance Thermal Stability: The incorporation of aromatic groups into a polymer backbone can increase its thermal stability, a property relevant in the development of high-performance polymers. sarex.com

The general principle of using benzoyl chloride derivatives for creating polymer resins and other materials is well-established, suggesting a potential role for this compound in the development of novel functional materials. sarex.com

Lack of Publicly Available Crystallographic Data for this compound

Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding the crystallographic and solid-state characterization of the chemical compound this compound. Specifically, no detailed research findings, including single-crystal X-ray diffraction data, studies on polymorphism, or analyses of intermolecular interactions, could be located for this specific molecule.

The initial investigation aimed to provide a thorough analysis of the compound's solid-state properties, focusing on its absolute configuration and crystal packing as determined by single-crystal X-ray diffraction, as well as an exploration of its potential polymorphic forms and the nature of its intermolecular interactions. However, the comprehensive search did not yield any peer-reviewed articles, crystallographic database entries, or other scholarly resources containing the specific experimental data required to address these areas of inquiry for this compound.

While general information on related compounds and the techniques of X-ray crystallography and solid-state characterization is available, this information is not directly applicable to the unique crystalline structure and behavior of this compound. The precise arrangement of atoms and molecules in the solid state is highly specific to each compound and cannot be inferred from related structures.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the crystallographic analysis and solid-state characterization of this compound based on the currently accessible scientific literature. Further experimental research, including the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to produce the data necessary to fulfill the requested detailed outline.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis and application of reactive chemical intermediates such as 2-Butoxy-5-chlorobenzoyl chloride are prime candidates for the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, particularly in terms of safety, reproducibility, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, provides superior control over reaction parameters like temperature, pressure, and mixing. researchgate.netresearchgate.net This is especially beneficial for reactions involving highly reactive acyl chlorides, as the small reaction volumes at any given time minimize the risks associated with potential thermal runaways. helgroup.com The generation and immediate consumption of this compound in situ from its corresponding carboxylic acid can be envisioned in a continuous flow setup, thereby avoiding the isolation and storage of this reactive intermediate. researchgate.netacs.org For instance, a flow system could first involve the activation of 2-butoxy-5-chlorobenzoic acid followed by its immediate reaction with a nucleophile in a subsequent reactor coil, a process known as a telescoped synthesis. acs.org This approach not only enhances safety but also can lead to higher yields and purity by minimizing the formation of degradation byproducts.

Automated synthesis platforms, such as the AutoMATE and PolyBLOCK systems, further augment these capabilities by enabling high-throughput screening of reaction conditions. helgroup.com These platforms can systematically vary solvents, reagents, and catalysts to rapidly identify the optimal conditions for reactions involving this compound, significantly accelerating process development and optimization. mt.com The integration of real-time analytics, a key feature of modern automated systems, allows for continuous monitoring and data logging, ensuring high levels of reproducibility. helgroup.com

Table 1: Comparison of Batch vs. Flow Synthesis for Acyl Chloride Reactions

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of reactive materials. | Enhanced safety due to small reaction volumes and better heat transfer. researchgate.net |

| Reaction Control | Difficult to maintain precise temperature and mixing control. | Precise control over temperature, pressure, and residence time. oup.com |

| Scalability | Scaling up can be challenging and may require re-optimization. | Easier to scale up by running the system for a longer duration. researchgate.net |

| Reproducibility | Can be variable due to inconsistencies in mixing and heat transfer. | Highly reproducible due to consistent reaction conditions. mt.com |

| In-situ Generation | Difficult to couple with subsequent reaction steps. | Ideal for in-situ generation and immediate use of reactive intermediates. researchgate.netacs.org |

Development of Novel Catalytic Approaches for Selective Transformations

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area is likely to focus on achieving higher selectivity and expanding the scope of its transformations.

Palladium-catalyzed cross-coupling reactions represent a particularly promising area. While the Stille and Suzuki couplings of aroyl chlorides are established methods for ketone synthesis, the selectivity can be an issue, with decarbonylation leading to undesired biaryl byproducts. nih.gov Future research could focus on developing new phosphine (B1218219) ligands or palladium catalysts that favor the desired aroylation pathway over decarbonylation for substrates like this compound. nih.gov For example, the choice of palladium catalyst and ligands has been shown to control the selectivity between aroylation and arylation in reactions with stannyl (B1234572) glycals. nih.gov

Beyond palladium, other transition metals like rhodium and iridium are also being explored for their unique reactivity with acid chlorides, opening up possibilities for novel C-C bond-forming reactions. nih.gov Furthermore, the use of cooperative catalysis, such as combining photoredox and zirconocene (B1252598) catalysis, has shown promise for the challenging activation of C-Cl bonds under mild conditions. chemrxiv.orgacs.org

Organocatalysis offers another frontier for the selective transformation of this compound. For instance, Lewis basic catalysts like 1-formylpyrrolidine (B1209714) have been used to facilitate the conversion of alcohols into alkyl chlorides using benzoyl chloride. peterhuylab.de Similar strategies could be developed to promote other nucleophilic substitution reactions of this compound with enhanced chemoselectivity, particularly in the acylation of complex molecules with multiple reactive sites. jst.go.jp

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System | Potential Product |

| Suzuki Coupling | Palladium catalyst with specialized ligands | Aryl or alkyl ketones |

| Stille Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ | Aroyl C-glycals or Aryl C-glycals nih.gov |

| Heck Reaction | Palladium catalyst with specific ligands | Alkynones nih.gov |

| Nucleophilic Substitution | Organocatalysts (e.g., formamides, cyclopropenones) | Esters, amides, or other derivatives with high selectivity peterhuylab.de |

| Reductive Homocoupling | Zirconocene and photoredox catalysis | Bibenzyl-type structures (following reduction) chemrxiv.orgacs.org |

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes. Advanced in-situ characterization techniques are powerful tools for real-time monitoring of reactions involving this compound.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for tracking the progress of a reaction. numberanalytics.com For example, in-line FT-IR spectroscopy can monitor the disappearance of the characteristic C=O stretching band of the acyl chloride (around 1800 cm⁻¹) and the appearance of the corresponding band for the product, such as an ester or amide. acs.orgnumberanalytics.com This allows for precise determination of reaction endpoints and can help in optimizing reaction times and temperatures. oup.com

The use of such techniques is particularly powerful when combined with flow chemistry, providing a continuous stream of data that can be used for automated process control and optimization. This combination allows for the rapid identification of reaction intermediates and byproducts, leading to a more complete understanding of the reaction pathway. numberanalytics.com This detailed mechanistic insight is crucial for improving yields and selectivity in complex transformations.

Computational Design and Discovery of New Reactivity Profiles and Applications

Computational chemistry and retrosynthesis software are becoming indispensable tools in modern synthetic chemistry. synthiaonline.comsynthiaonline.com For this compound, these computational approaches can be used to predict its reactivity, design novel catalysts, and explore new synthetic applications.

Quantum chemical modeling can be employed to study the electronic structure and reactivity of this compound. ibs.re.kr By calculating properties like electrostatic potential maps, chemists can predict how the butoxy and chloro substituents influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. libretexts.orgacs.org This information can guide the choice of reagents and catalysts for achieving desired transformations. For instance, computational studies can help in understanding the reaction pathways in palladium-catalyzed reactions, elucidating the energetics of oxidative addition, transmetalation, and reductive elimination steps. csic.es

Retrosynthesis software, such as SYNTHIA®, can assist in planning the synthesis of complex target molecules that might incorporate the 2-butoxy-5-chlorobenzoyl moiety. synthiaonline.comsynthiaonline.com By inputting a target structure, the software can suggest multiple synthetic pathways, potentially highlighting novel disconnections and applications for this compound as a building block. These tools can also be customized to favor "green chemistry" principles by avoiding hazardous reagents and suggesting more sustainable alternatives. synthiaonline.com The integration of such software with automated synthesis platforms represents a powerful synergy, streamlining the entire process from conceptual design to practical execution. synthiaonline.com

Q & A

Q. What are the standard synthetic routes for preparing 2-butoxy-5-chlorobenzoyl chloride, and how do reaction conditions influence yield and purity?

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and hydrolyzes readily in aqueous environments. Store under inert gas (argon/nitrogen) in sealed, corrosion-resistant containers at 2–8°C. Use anhydrous solvents (e.g., DCM, THF) for reactions. Personal protective equipment (PPE), including impervious gloves (e.g., nitrile), sealed goggles, and flame-resistant lab coats, is mandatory due to its corrosive and lacrimatory properties .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ can confirm structure via characteristic peaks: aromatic protons (δ 7.2–8.0 ppm), butoxy group (δ 0.9–4.0 ppm), and carbonyl (δ ~170 ppm).

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–H]⁻ ions (e.g., m/z 247.23 for C₁₁H₁₂Cl₂O₂). High-resolution MS (HRMS) ensures accurate mass matching .

- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C–Cl stretches at ~750 cm⁻¹ confirm functional groups.

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during coupling reactions with amines or alcohols?

- Methodological Answer :

- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves in DCM) and Schlenk-line techniques.

- Temperature Modulation : Conduct reactions at 0°C to slow hydrolysis.

- Catalytic Bases : Add triethylamine or DMAP to scavenge HCl byproducts, improving reaction efficiency.

- Workup Optimization : Quench excess acyl chloride with ice-cold sodium bicarbonate, followed by rapid extraction to isolate the product .

Q. What are the critical discrepancies in reported synthetic protocols for this compound, and how can they be resolved?

- Methodological Answer : Contradictions arise in solvent selection (benzene vs. DCM) and reagent ratios. For example:

- Benzene-based methods () yield lower purity (~95%) due to trace solvent residues.

- DCM/oxalyl chloride systems () achieve higher purity (>98%) but require strict moisture control.

Resolution : Optimize using DCM with oxalyl chloride (2 equivalents) and monitor reaction progress via TLC (hexane:EtOAc = 4:1) to terminate at 90% conversion .

Safety and Regulatory Considerations

Q. What are the ecological and toxicological risks associated with this compound?

- Methodological Answer :

- Ecotoxicity : Limited data exist, but structural analogs (e.g., benzoyl chlorides) show moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna). Avoid environmental release; neutralize spills with sodium carbonate/sand.

- Human Toxicity : Corrosive to skin/eyes (GHS Category 1B). Use fume hoods and emergency eyewash stations. No OSHA Permissible Exposure Limit (PEL) is established, but ALARA principles apply .

Applications in Academic Research

Q. How is this compound utilized in synthesizing bioactive molecules or polymers?

- Methodological Answer : The compound serves as an acylating agent in:

- Peptide Mimetics : Coupling with amino acids (e.g., glycine ethyl ester) to form amide bonds.

- Polymer Chemistry : Initiating ring-opening polymerization of lactones for biodegradable polyesters.

- Drug Discovery : Intermediate for kinase inhibitors or antimicrobial agents (e.g., analogs of tenovin derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.